molecular formula C14H15N3O3 B4798694 5-[(2-methoxyethyl)amino]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile

5-[(2-methoxyethyl)amino]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile

Cat. No.: B4798694
M. Wt: 273.29 g/mol
InChI Key: ZHRGRHDFNCJTJX-UHFFFAOYSA-N
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Description

5-[(2-methoxyethyl)amino]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a methoxyphenyl group, and a carbonitrile group

Properties

IUPAC Name

5-(2-methoxyethylamino)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-18-8-7-16-14-12(9-15)17-13(20-14)10-3-5-11(19-2)6-4-10/h3-6,16H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHRGRHDFNCJTJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C(N=C(O1)C2=CC=C(C=C2)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-methoxyethyl)amino]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a 2-amino-2-(4-methoxyphenyl)acetonitrile derivative.

    Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via an alkylation reaction using 2-methoxyethylamine.

    Final Assembly: The final compound is obtained by coupling the intermediate products under specific reaction conditions, such as using a suitable catalyst and solvent system.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-[(2-methoxyethyl)amino]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonitrile group to an amine.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction can produce amine derivatives.

Scientific Research Applications

5-[(2-methoxyethyl)amino]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[(2-methoxyethyl)amino]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile: Lacks the methoxyethyl group, which may affect its chemical reactivity and biological activity.

    5-[(2-methoxyethyl)amino]-1,3-oxazole-4-carbonitrile: Lacks the methoxyphenyl group, which may influence its overall properties.

Uniqueness

5-[(2-methoxyethyl)amino]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile is unique due to the presence of both the methoxyethyl and methoxyphenyl groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its versatility in various applications, making it a valuable compound in scientific research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-[(2-methoxyethyl)amino]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile
Reactant of Route 2
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5-[(2-methoxyethyl)amino]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile

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